molecular formula C19H19FN4O2 B6427848 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034463-21-1

2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B6427848
CAS No.: 2034463-21-1
M. Wt: 354.4 g/mol
InChI Key: SZLLCHBGIAEXKH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14920402 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide , also known by its CAS number 2034463-21-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H19FN4O2C_{19}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 354.4 g/mol. The structural characteristics include:

  • Fluorophenoxy group : Contributes to lipophilicity and receptor binding.
  • Pyrazolyl-pyridine moiety : Implicated in various biological activities.

Table 1: Basic Properties

PropertyValue
CAS Number2034463-21-1
Molecular FormulaC19H19FN4O2
Molecular Weight354.4 g/mol
DensityNot Available
Melting PointNot Available

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Receptors : The compound may act on various receptors involved in signaling pathways related to inflammation, cancer, and metabolic disorders.
  • Enzymatic Inhibition : It may inhibit enzymes that are crucial for cellular processes, impacting pathways such as apoptosis and cell proliferation.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell growth, particularly through modulation of key signaling pathways.
  • Anti-inflammatory Properties : The compound may reduce inflammatory responses, making it a candidate for treating conditions like arthritis.
  • Metabolic Regulation : There is emerging evidence suggesting its role in regulating metabolic pathways, potentially aiding in the management of diabetes.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Anticancer Efficacy

In a study focused on pyrazole derivatives, compounds similar to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells .

Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of related compounds, where treatment with these derivatives led to decreased levels of pro-inflammatory cytokines in animal models .

Study 3: Metabolic Activity

Research on dihydropyrano derivatives indicated their potential as PPARγ agonists, which are crucial for glucose metabolism regulation. This suggests that similar compounds might enhance insulin sensitivity .

Scientific Research Applications

Pharmacological Potential

The compound is being investigated for its role as a potential drug candidate. Its structure indicates that it may interact with various biological targets, particularly in the realm of cancer therapy and neuropharmacology.

Case Study: Antineoplastic Activity
Research has shown that compounds with similar pyrazole and pyridine moieties exhibit antineoplastic properties. For instance, studies on related compounds have demonstrated their ability to inhibit specific tyrosine kinases involved in tumor progression, suggesting that 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide could also possess similar activities .

Inhibition of Enzymatic Activity

Another area of application is the inhibition of enzymes that play critical roles in disease pathways. The presence of the pyrazole ring in the compound is indicative of potential inhibitory effects on enzymes like cyclooxygenases or phosphodiesterases, which are often targets in inflammatory diseases.

Research Findings
A study focusing on pyrazole derivatives found that modifications to the structure significantly enhanced their inhibitory activity against specific enzymes . This suggests that further exploration of this compound may yield promising results in enzyme inhibition assays.

Neuropharmacological Applications

Given its structural similarity to known neuroactive compounds, this molecule may also be explored for neuropharmacological applications. Compounds with similar frameworks have been shown to affect neurotransmitter systems, potentially leading to treatments for neurological disorders.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-13(26-18-6-4-3-5-16(18)20)19(25)22-11-14-9-15(12-21-10-14)17-7-8-23-24(17)2/h3-10,12-13H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLLCHBGIAEXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=NN2C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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